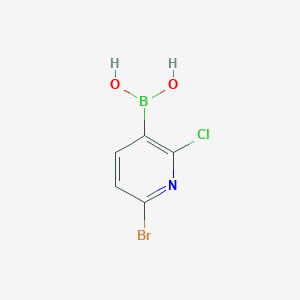
6-Bromo--2-chloropyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo–2-chloropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BBrClNO2 . It is a powder in form and its color ranges from white to cream to pale yellow . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 6-Bromo–2-chloropyridine-3-boronic acid can be represented by the SMILES notation OB(O)C1=CC=C(Cl)N=C1 . The molecular weight of the compound is approximately 157.36 g/mol .Physical And Chemical Properties Analysis
6-Bromo–2-chloropyridine-3-boronic acid is a powder that ranges in color from white to cream to pale yellow . It has a molecular weight of approximately 157.36 g/mol . The melting point of the compound is between 154°C to 157°C .Wissenschaftliche Forschungsanwendungen
6-Br-2-Cl-3-B has many scientific research applications. It is used as a building block for the synthesis of a variety of organic compounds, such as amines, carboxylic acids, and polymers. It is also used as a catalyst in the synthesis of other organic compounds, such as heterocyclic compounds. In addition, 6-Br-2-Cl-3-B is used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-chloropyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is crucial in this process, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of 6-Bromo-2-chloropyridine-3-boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable and generally environmentally benign .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Br-2-Cl-3-B in lab experiments is that it is relatively inexpensive and can be easily synthesized. Additionally, it is a versatile compound and can be used in a variety of different reactions. However, there are some limitations to using 6-Br-2-Cl-3-B in lab experiments. For example, the compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for 6-Br-2-Cl-3-B. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, 6-Br-2-Cl-3-B could be used in the development of new catalysts and catalytic processes. Finally, the compound could be used to develop new materials with unique properties, such as increased solubility or increased reactivity.
Synthesemethoden
6-Br-2-Cl-3-B can be synthesized via a number of methods. The most common method is the reaction of 2-chloropyridine-3-boronic acid with bromine in an aqueous solution. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and takes place at room temperature. Other methods of synthesis include the reaction of bromine with pyridine-3-boronic acid, or the reaction of 2-chloropyridine-3-boronic acid with bromide ion in an aqueous solution.
Safety and Hazards
6-Bromo–2-chloropyridine-3-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves, clothing, and eye/face protection should be worn .
Relevant Papers The relevant papers for 6-Bromo–2-chloropyridine-3-boronic acid include studies on the catalytic protodeboronation of pinacol boronic esters . These studies provide valuable insights into the synthesis and potential applications of boronic esters like 6-Bromo–2-chloropyridine-3-boronic acid.
Biochemische Analyse
Biochemical Properties
6-Bromo-2-chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. These interactions are crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Cellular Effects
The effects of 6-Bromo-2-chloropyridine-3-boronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with enzymes and proteins involved in cell signaling pathways. For instance, boronic acids have been shown to inhibit proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. This inhibition can lead to changes in gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloropyridine-3-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This property allows the compound to inhibit enzymes such as serine proteases and glycosidases by forming stable complexes with their active sites. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6-Bromo-2-chloropyridine-3-boronic acid are important factors to consider. The compound is generally stable at room temperature but may decompose at higher temperatures. Over time, it can undergo hydrolysis, leading to the formation of boronic acid and other byproducts. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it is used as an enzyme inhibitor .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloropyridine-3-boronic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is necessary to balance efficacy and safety in preclinical studies .
Metabolic Pathways
6-Bromo-2-chloropyridine-3-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s effects on metabolic flux and metabolite levels are still being explored, but it is known to influence the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloropyridine-3-boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes. This localization can affect the compound’s activity and function, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloropyridine-3-boronic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of boronic acid groups can facilitate the compound’s binding to proteins in the endoplasmic reticulum, where it can exert its inhibitory effects on enzyme activity. Additionally, the compound’s localization in lysosomes can impact its degradation and recycling within the cell .
Eigenschaften
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJKYPERFUOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
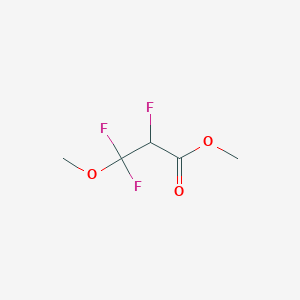

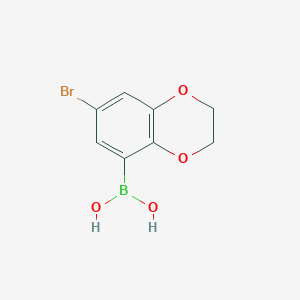
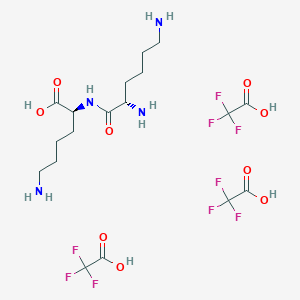



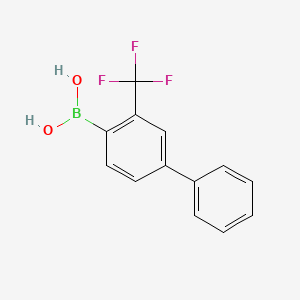
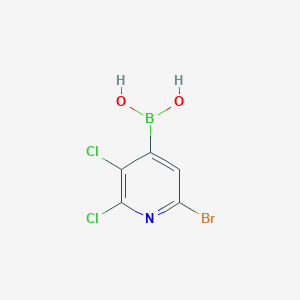
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)